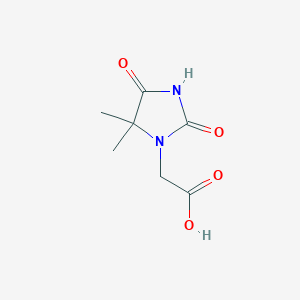

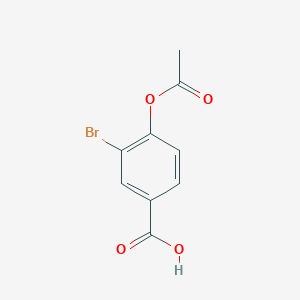

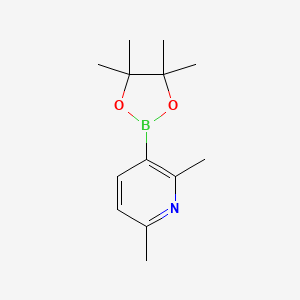

4-乙酰氧基-3-溴苯甲酸

描述

4-Acetoxy-3-bromobenzoic acid is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and synthesis methods are discussed. The papers provided focus on the synthesis and properties of various benzoic acid derivatives and their applications in polymer and complex formation. For instance, the synthesis of a benzohydrazone compound derived from a similar structure is described, which is used to create a complex with urease inhibitory activities . Another paper discusses the synthesis of o-acetylbenzoic acids, which are used as precursors for other compounds . The kinetics of 4-acetoxybenzoic acid synthesis, a compound structurally related to 4-acetoxy-3-bromobenzoic acid, is also explored .

Synthesis Analysis

The synthesis of related compounds involves various methods, such as palladium-catalyzed arylation , and the reaction of 4-hydroxybenzoic acid with acetic anhydride . The synthesis of 4-acetoxybenzoic acid, which shares a similar acetoxy functional group with 4-acetoxy-3-bromobenzoic acid, is performed using acetic anhydride in a carrier solvent, indicating a potential pathway for synthesizing the compound . The bulk condensation of 4-hydroxybenzoic acid with acetic anhydride is also mentioned as a simple and cost-effective method for producing high molecular weight poly(4-hydroxybenzoate)s .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques such as IR, UV-vis, (1)H NMR spectra, and single crystal X-ray diffraction . These methods provide insights into the coordination of ligands to metal atoms, as seen in the oxovanadium complex derived from a benzohydrazone ligand . The octahedral coordination of the vanadium atom in the complex is a point of interest for understanding the molecular structure of metal complexes involving benzoic acid derivatives.

Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives include their use as monomers for polymerization , and their ability to inhibit urease when part of a complex . The kinetics of the reaction between 4-hydroxybenzoic acid and acetic anhydride is studied to understand the synthesis process of 4-acetoxybenzoic acid . Additionally, the bulk copolymerization of 4-acetoxybenzoic acid with other compounds is investigated, revealing a change in mechanism from acidolysis to phenolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are crucial for their applications. The thermal analysis of the oxovanadium complex indicates its stability and potential use in inhibitory activities . The polymerization of 4-hydroxybenzoic acid derivatives leads to high molecular weight polymers with varying degrees of crystallinity and thermal stability, depending on the synthetic procedure . The byproducts and molecular weight of copolymers synthesized from 4-acetoxybenzoic acid are studied to understand the side reactions and end groups present in the polymer chain .

科学研究应用

水解研究

已在阳离子胶束中研究了 4-乙酰氧基苯甲酸的基本水解,结果表明胶束中测定的二级速率常数小于水中。这表明在理解芳香酸酯在不同环境中的行为方面具有潜在的应用 (S. Vera 和 E. Rodenas,1986).

细菌菌株降解

对铜绿假单胞菌菌株降解 2-溴苯甲酸的研究突出了该生物降解各种卤代苯甲酸盐的能力。这可能意味着在生物修复或了解环境清理的微生物途径方面具有潜在的应用 (F. K. Higson 和 D. Focht,1990).

亲电取代反应

已经探索了苯并[b]噻吩衍生物的亲电取代反应,包括与 4-乙酰氧基-3-溴苯甲酸相似的化合物。此类研究对于合成专门的有机化合物具有重要意义,并且可以为药物或材料科学中的新分子设计提供信息 (K. Clarke、R. M. Scrowston 和 T. M. Sutton,1973).

结构分析和键合

对相关溴苯甲酸晶体结构的研究揭示了分子间相互作用,例如卤素键合。这些信息对于设计新材料和理解包括药物和材料科学在内的各个领域的分子相互作用至关重要 (Pablo A. Raffo 等,2016).

水中无催化剂反应

在微波辐照下水中卤代苯甲酸的无催化剂 P-C 偶联反应的研究为绿色化学和药物合成开辟了新途径,强调了环境友好和高效合成方法的重要性 (Erzsébet Jablonkai 和 G. Keglevich,2015).

厌氧代谢研究

甲烷化培养物对间甲酚代谢的研究,其中涉及与 4-乙酰氧基-3-溴苯甲酸相似的化合物,证明了 CO2 的结合和相关苯甲酸的形成。该研究对于理解复杂的生化途径非常重要,并且可能对环境科学和生物技术产生影响 (D. Roberts、P. Fedorak 和 S. Hrudey,1990).

聚合物合成和分析

对类似乙酰氧基苯甲酸的聚合动力学的研究为高温聚合物的开发提供了宝贵的见解。该研究领域对于材料科学的发展至关重要,特别是在创建具有特定热和机械性能的新型聚合物方面 (N. Vora、J. Biernacki、D. J. Crouse 和 D. Swartling,2003).

增值化合物的生物合成

探索了 4-羟基苯甲酸(一种与 4-乙酰氧基-3-溴苯甲酸在结构上相关的化合物)在各种生物产品生物合成中的作用。这对食品、化妆品、制药等不同领域的生物技术应用具有影响 (宋伟王等,2018).

线虫活性研究

对与溴苯甲酸相关的化合物的线虫活性进行研究,为农业中的潜在应用提供了见解,特别是对于开发新的有机杀虫剂 (Raúl Velasco-Azorsa 等,2022).

作用机制

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic groups involved in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 4-Acetoxy-3-bromobenzoic acid may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, thereby affecting various biochemical pathways involving these bonds.

Pharmacokinetics

Its predicted properties include a boiling point of 3935±370 °C and a density of 1623±006 g/cm3 . These properties could potentially impact its bioavailability, although further studies would be needed to confirm this.

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular levels.

属性

IUPAC Name |

4-acetyloxy-3-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQHBWNTRVUICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611813 | |

| Record name | 4-(Acetyloxy)-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-3-bromobenzoic acid | |

CAS RN |

72415-57-7 | |

| Record name | 4-(Acetyloxy)-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)